1-Boc-piperidine-2,5-dicarboxylic Acid: Physicochemical Profiling and Synthetic Workflows in Peptidomimetic Drug Design
1-Boc-piperidine-2,5-dicarboxylic Acid: Physicochemical Profiling and Synthetic Workflows in Peptidomimetic Drug Design
Executive Summary
In modern drug discovery, conformationally restricted scaffolds are paramount for enhancing the metabolic stability and target affinity of peptidomimetics. 1-Boc-piperidine-2,5-dicarboxylic acid (CAS: 1822531-97-4)[1][2] has emerged as a highly versatile bifunctional building block. The presence of a tert-butoxycarbonyl (Boc) protected secondary amine, coupled with two carboxylic acid moieties at the C-2 and C-5 positions, provides a unique topological landscape for divergent synthesis.
This technical guide provides an in-depth analysis of the physicochemical properties of 1-Boc-piperidine-2,5-dicarboxylic acid and outlines self-validating, field-proven methodologies for its regioselective functionalization and subsequent deprotection.
Structural & Physicochemical Profiling
Understanding the fundamental physicochemical properties of this scaffold is critical for predicting its behavior in solution-phase synthesis and chromatographic purification. The Boc group introduces significant steric bulk and hydrophobicity, which heavily influences the compound's solubility profile and the kinetic reactivity of the adjacent C-2 carboxylic acid.
Physicochemical Data Summary
The following table synthesizes the core quantitative data for 1-Boc-piperidine-2,5-dicarboxylic acid[2][3]:
| Property | Value / Description | Analytical Significance |
| Chemical Name | 1-(tert-butoxycarbonyl)piperidine-2,5-dicarboxylic acid | Nomenclature standard for inventory and regulatory filing. |
| CAS Registry Number | 1822531-97-4 | Essential for precise database querying[1]. |
| Molecular Formula | C₁₂H₁₉NO₆ | Used for exact mass calculation in LC-MS workflows[3]. |
| Molecular Weight | 273.28 g/mol | Required for stoichiometric calculations[3]. |
| Estimated pKa (C-5) | ~4.5 | Less sterically hindered; acts as a typical aliphatic carboxylic acid. |
| Estimated pKa (C-2) | ~3.8 | Inductively influenced by the adjacent N-Boc group; highly hindered. |
| Solubility Profile | Soluble in DMF, DMSO, MeOH. Partially soluble in DCM. Poorly soluble in H₂O. | Dictates solvent choice for coupling (DMF preferred) and extraction (EtOAc/DCM). |
Conformational Dynamics and Causality
The piperidine ring naturally adopts a chair conformation. The bulky N-Boc group exhibits a strong preference to minimize allylic strain (A¹'³ strain), forcing the C-2 substituent into a specific spatial orientation. This steric shielding around the C-2 carboxylic acid is the fundamental driver for regioselective desymmetrization . When exposed to coupling reagents, the C-5 carboxylic acid reacts orders of magnitude faster than the C-2 position, allowing chemists to sequentially functionalize the molecule without requiring orthogonal protecting groups at the acid termini.
Mechanistic Insights & Experimental Workflows
As an application scientist, I emphasize that robust protocols are not merely lists of instructions; they are self-validating systems where every reagent serves a specific, mechanistic purpose. Below are the optimized workflows for utilizing this scaffold.
Regioselective Amide Coupling (HATU/DIPEA)
To functionalize the C-5 position selectively, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[4][5].
Causality of Reagent Choice: HATU is selected over traditional carbodiimides (like DCC or EDC) because the highly reactive 7-azabenzotriazole leaving group accelerates the coupling of sterically hindered or deactivated substrates, minimizing the risk of epimerization at the alpha-chiral centers[5]. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt[4].
Protocol 1: C-5 Mono-Amidation
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Dissolution: Dissolve 1-Boc-piperidine-2,5-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Rationale: DMF provides optimal solvation for the polar starting material and stabilizes the highly polar transition states.
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Activation: Add HATU (1.05 eq) to the solution and stir at 0 °C for 5 minutes. Rationale: Strict stoichiometric control (1.05 eq) prevents over-activation and limits off-target coupling at the hindered C-2 position.
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Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will turn pale yellow, indicating the formation of the active uronium ester.
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Amine Addition: Add the target primary amine (1.0 eq) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation & Workup: Monitor via LC-MS. Upon consumption of the SM, quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate.
Workflow for the regioselective functionalization and subsequent Boc deprotection.
Global N-Boc Deprotection (TFA/DCM)
Once the desired amide bonds are formed, the N-Boc group must be removed to unmask the secondary piperidine amine for further elaboration (e.g., alkylation or incorporation into a larger peptide chain). This is achieved via acid-catalyzed cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[6][7].
Causality of Reagent Choice: A 1:1 (v/v) ratio of TFA to DCM is the gold standard[6]. TFA provides the protons necessary to protonate the carbamate oxygen, leading to the expulsion of a tert-butyl carbocation. DCM is critical here; it is not just a diluent. Its specific dielectric constant stabilizes the transient carbocation long enough for it to eliminate a proton, forming isobutylene gas, driving the reaction forward irreversibly[7].
Protocol 2: Acidic Cleavage of the N-Boc Group
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Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar[6].
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Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Cooling mitigates the exothermic nature of acid addition and prevents premature degradation of sensitive amide bonds.
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Acid Addition: Slowly add an equal volume of TFA dropwise (yielding a 1:1 TFA:DCM mixture)[6].
-
Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor the evolution of isobutylene gas (bubbling).
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Concentration & Co-evaporation: Once LC-MS confirms complete deprotection, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA[7].
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Isolation: The product is isolated as the piperidinium trifluoroacetate salt. If the free base is required, pass through a basic ion-exchange resin or perform a careful aqueous workup with saturated NaHCO₃[7].
Acid-catalyzed mechanism of N-Boc deprotection using Trifluoroacetic Acid (TFA).
Conclusion
1-Boc-piperidine-2,5-dicarboxylic acid is a highly privileged scaffold in medicinal chemistry. By leveraging the inherent steric disparity between the C-2 and C-5 positions, researchers can execute highly efficient, regioselective syntheses. Adhering to the mechanistic principles of HATU-mediated coupling and TFA-catalyzed deprotection ensures high yields, minimal epimerization, and scalable workflows for drug discovery campaigns.
References
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ChemSrc. "74101-15-8_1H-Pyrazol-5-amine, 3-(4-bromophenyl) - cas号查询" (Source for CAS 1822531-97-4 indexing). URL:[Link]
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MolPort. "1-[(tert-butoxy)carbonyl]piperidine-2,6-dicarboxylic acid | Molport-035-784-321" (Cross-referenced for Molecular Formula and Weight). URL:[Link]
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ChemRxiv. "Nanoscale direct-to-biology optimization of Cdk2 inhibitors" (Validation of HATU/DIPEA coupling efficacy). URL:[Link]
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